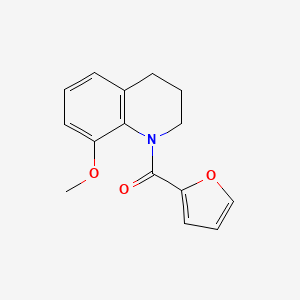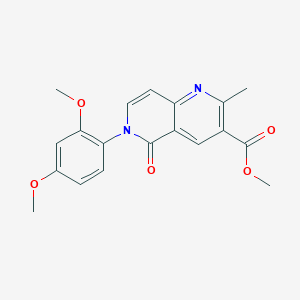![molecular formula C23H32N4O2 B4959066 N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B4959066.png)
N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide, also known as ABT-702, is a selective adenosine kinase inhibitor that has been widely used in scientific research. Adenosine kinase is an enzyme that plays a crucial role in regulating the levels of adenosine, a signaling molecule that modulates various physiological processes in the human body.
Mécanisme D'action
N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide selectively inhibits adenosine kinase, leading to an increase in the levels of adenosine in the extracellular space. Adenosine acts on specific receptors in the body, including A1, A2A, A2B, and A3 receptors, to modulate various physiological processes, such as neurotransmission, inflammation, and immune function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to the modulation of adenosine signaling. This compound has been shown to increase the levels of adenosine in the brain, leading to improved cognitive function and decreased inflammation. Additionally, this compound has been shown to reduce pain and improve sleep in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide in lab experiments is its selectivity for adenosine kinase, which allows for the specific modulation of adenosine signaling. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties, making it a useful tool for in vivo studies. However, a limitation of using this compound is its potential off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide in scientific research. One possibility is the investigation of its effects on other physiological processes, such as metabolism and cardiovascular function. Additionally, this compound could be used in combination with other drugs to investigate potential synergistic effects. Finally, the development of more selective adenosine kinase inhibitors could help to overcome the limitations of this compound and provide new tools for investigating adenosine signaling in the body.
Méthodes De Synthèse
The synthesis of N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide involves the reaction of 1-(3-ethoxybenzyl)-4-piperidinone with 5-bromo-1-(cyclopentylamino)-1H-pyrazole-4-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using chromatography techniques.
Applications De Recherche Scientifique
N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide has been used in various scientific research studies to investigate the role of adenosine signaling in different physiological and pathological conditions. For example, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease by increasing the levels of adenosine in the brain. Additionally, this compound has been used to study the effects of adenosine signaling on inflammation, pain, and sleep.
Propriétés
IUPAC Name |
N-[2-[1-[(3-ethoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2/c1-2-29-21-9-5-6-18(16-21)17-26-14-11-20(12-15-26)27-22(10-13-24-27)25-23(28)19-7-3-4-8-19/h5-6,9-10,13,16,19-20H,2-4,7-8,11-12,14-15,17H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAELTBUSUTZCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-dimethylphenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B4959002.png)
![1-allyl-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959018.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methylhexyl)benzamide](/img/structure/B4959029.png)
![4-[2-(4-bromophenyl)-2-cyanovinyl]benzonitrile](/img/structure/B4959031.png)
![4-(4-fluorophenyl)-1-{[5-(4-nitrophenyl)-2-furyl]methyl}-1,2,3,6-tetrahydropyridine](/img/structure/B4959043.png)
![5-(5-chloro-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959050.png)



![2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B4959070.png)
![1-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B4959092.png)

![ethyl 4-(2-chlorobenzyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4959101.png)
![[2-(1H-benzimidazol-1-yl)ethyl]dimethylamine dihydrochloride](/img/structure/B4959104.png)